2-(acetyloxy)Acetyl bromide

Catalog No.
S14502752
CAS No.
160193-00-0
M.F
C4H5BrO3
M. Wt
180.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(acetyloxy)Acetyl bromide

CAS Number

160193-00-0

Product Name

2-(acetyloxy)Acetyl bromide

IUPAC Name

(2-bromo-2-oxoethyl) acetate

Molecular Formula

C4H5BrO3

Molecular Weight

180.98 g/mol

InChI

InChI=1S/C4H5BrO3/c1-3(6)8-2-4(5)7/h2H2,1H3

InChI Key

FWACMPCFWQJUFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)Br

2-(Acetyloxy)acetyl bromide is a chemical compound characterized by the presence of both an acetyloxy group and a bromine atom attached to an acetyl moiety. Its molecular formula is C₅H₇BrO₃, and it is classified as an acyl halide, specifically a bromide. The compound is primarily utilized in organic synthesis due to its reactivity, particularly in acylation reactions where it can introduce the acetyloxy group into various substrates.

  • Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, leading to the formation of various acyl derivatives. This reaction is often facilitated by the presence of Lewis bases or other nucleophilic agents.
  • Acylation Reactions: It can act as an acylating agent, transferring the acetyloxy group to alcohols and amines, forming esters and amides respectively.
  • Formation of Dioxolanes: In some cases, 2-(acetyloxy)acetyl bromide can react with diols to form dioxolane derivatives, which are valuable intermediates in organic synthesis .

2-(Acetyloxy)acetyl bromide can be synthesized through various methods:

  • Reaction of Acetic Anhydride with Bromine: This method involves treating acetic anhydride with elemental bromine under controlled conditions to yield 2-(acetyloxy)acetyl bromide.
  • Acetylation of Brominated Compounds: Starting from a suitable bromo compound, acetylation can be achieved using acetyl chloride or acetic anhydride in the presence of a base such as pyridine .
  • Direct Acylation of Alcohols: The compound can also be synthesized via the acylation of alcohols using acetyl bromide in a solvent like dichloromethane.

2-(Acetyloxy)acetyl bromide finds applications in several fields:

  • Organic Synthesis: It serves as a versatile reagent for introducing acetoxy groups into various organic molecules.
  • Pharmaceuticals: The compound may be used in the synthesis of pharmaceutical intermediates, particularly those that require specific functional group modifications.
  • Material Science: It can be employed in the development of polymeric materials where controlled functionalization is necessary.

Several compounds share structural similarities with 2-(acetyloxy)acetyl bromide. These include:

Compound NameStructureUnique Features
Acetyl BromideC₂H₃BrOA simpler structure; primarily used for acylation.
Acetoxy Acetic AnhydrideC₄H₆O₃More reactive due to the presence of anhydride.
BromoacetateC₃H₅BrO₂Used in esterification; less sterically hindered.
2-Acetoxyisobutyryl ChlorideC₇H₉ClO₃Contains a chlorine atom instead of bromine.

Uniqueness of 2-(Acetyloxy)acetyl Bromide

What sets 2-(acetyloxy)acetyl bromide apart from these similar compounds is its dual functionality as both an acyloxy and a halogenated compound. This allows it to participate in a broader range of

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Exact Mass

179.94221 g/mol

Monoisotopic Mass

179.94221 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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